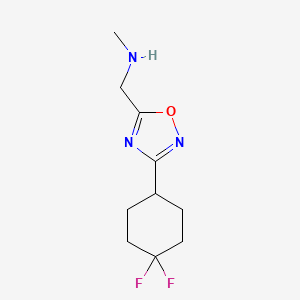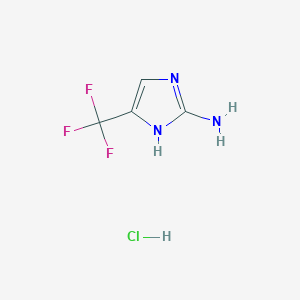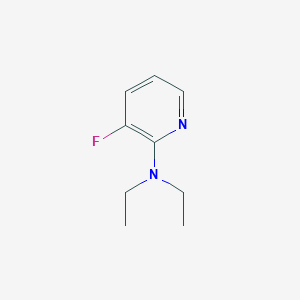
N,N-二乙基-3-氟吡啶-2-胺
描述
“N,N-diethyl-3-fluoropyridin-2-amine” is an organic compound that contains nitrogen and is based on a pyridine derivative . It has the molecular formula C9H13FN2 .
Synthesis Analysis
The synthesis of pyridine derivatives, including “N,N-diethyl-3-fluoropyridin-2-amine”, can be achieved through various methods. One such method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . This method has been shown to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .Molecular Structure Analysis
The molecular structure of “N,N-diethyl-3-fluoropyridin-2-amine” is based on a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The molecule also contains two ethyl groups attached to the nitrogen atom and a fluorine atom attached to the third carbon atom in the ring .Chemical Reactions Analysis
Pyridine derivatives, including “N,N-diethyl-3-fluoropyridin-2-amine”, can undergo various chemical reactions. For instance, they can be converted into their 5-hydroxy derivatives through oxyfunctionalization . Moreover, several methylpyridines and methylated pyrazines can be converted to appropriate N-oxides .科学研究应用
-
Agrochemical and Pharmaceutical Industries
- Summary of Application : Trifluoromethylpyridines (TFMP), a type of fluoropyridine, are used as a key structural motif in active agrochemical and pharmaceutical ingredients . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
-
Synthesis of Fluorinated Pyridines
- Summary of Application : Fluoropyridines are synthesized for various purposes, including the creation of potential imaging agents for various biological applications .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these syntheses are fluoropyridines that have interesting and unusual physical, chemical, and biological properties .
-
Oxyfunctionalization of Pyridine Derivatives
- Summary of Application : Pyridinols and pyridinamines, which are types of pyridine derivatives, are important intermediates with many applications in the chemical industry . They are in great demand as synthons for pharmaceutical products . Moreover, pyridines are used either as biologically active substances or as building blocks for polymers with unique physical properties .
- Methods of Application : The application of enzymes or whole cells is an attractive strategy for the preparation of hydroxylated pyridines . Whole cells of Burkholderia sp. MAK1 were confirmed to possess a good ability to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .
- Results or Outcomes : Regioselective oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 is a promising method for the preparation of various pyridin-5-ols and pyridin-N-oxides .
-
Synthesis of Fluorinated Pyridines
- Summary of Application : Pyridines containing leaving groups (Hal, R3N+, SO2R, NO2) in position 2 are often used as starting materials for the preparation of 2-fluoropyridines in nucleophilic substitution reactions .
- Methods of Application : Typical nucleophiles are fluorides of alkaline metals, hydrofluoric acid, tetrabutylammonium fluoride, and fluoroboric acid .
- Results or Outcomes : The outcomes of these syntheses are fluoropyridines that have interesting and unusual physical, chemical, and biological properties .
-
Oxyfunctionalization of Pyridine Derivatives
- Summary of Application : Pyridinols and pyridinamines are important intermediates with many applications in the chemical industry . They are in great demand as synthons for pharmaceutical products . Moreover, pyridines are used either as biologically active substances or as building blocks for polymers with unique physical properties .
- Methods of Application : The application of enzymes or whole cells is an attractive strategy for the preparation of hydroxylated pyridines . Whole cells of Burkholderia sp. MAK1 were confirmed to possess a good ability to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .
- Results or Outcomes : Regioselective oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 is a promising method for the preparation of various pyridin-5-ols and pyridin-N-oxides .
-
Synthesis of Fluorinated Pyridines
- Summary of Application : Pyridines containing leaving groups (Hal, R3N+, SO2R, NO2) in position 2 are often used as starting materials for the preparation of 2-fluoropyridines in nucleophilic substitution reactions .
- Methods of Application : Typical nucleophiles are fluorides of alkaline metals, hydrofluoric acid, tetrabutylammonium fluoride, and fluoroboric acid .
- Results or Outcomes : The outcomes of these syntheses are fluoropyridines that have interesting and unusual physical, chemical, and biological properties .
未来方向
The future directions for “N,N-diethyl-3-fluoropyridin-2-amine” and other pyridine derivatives could involve further exploration of their synthesis methods and potential applications. For instance, the use of enzymes or whole cells for the preparation of hydroxylated pyridines is a promising method . Additionally, the development of new compounds with aminopyridines moieties that offer high bioactivity and lesser toxicity could be a significant area of future research .
属性
IUPAC Name |
N,N-diethyl-3-fluoropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2/c1-3-12(4-2)9-8(10)6-5-7-11-9/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQOWQNAOXVTKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601285970 | |
| Record name | 2-Pyridinamine, N,N-diethyl-3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601285970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-3-fluoropyridin-2-amine | |
CAS RN |
1704065-07-5 | |
| Record name | 2-Pyridinamine, N,N-diethyl-3-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704065-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinamine, N,N-diethyl-3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601285970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



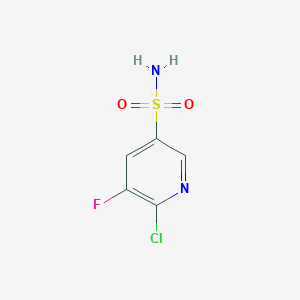



![1-Pyrrolidinecarboxylic acid, 2-[(carboxymethoxy)methyl]-, 1-(9h-fluoren-9-ylmethyl) ester, (2r)-](/img/structure/B1458534.png)
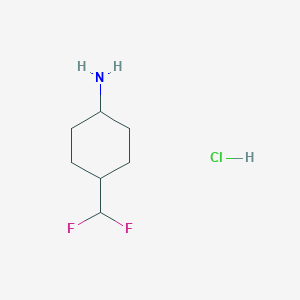
![N-[1-(1-methyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide](/img/structure/B1458537.png)
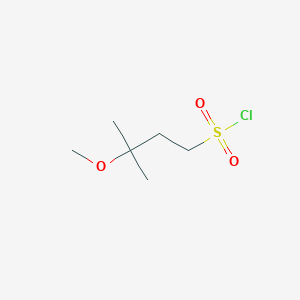
![1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B1458539.png)
![1-[4-(chloromethyl)-3-methylphenyl]-1H-imidazole hydrochloride](/img/structure/B1458540.png)
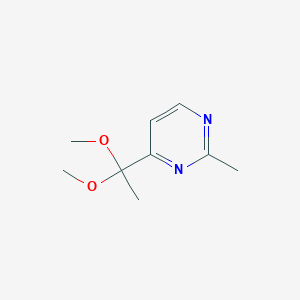
![2-[3-(Methoxymethyl)piperidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1458545.png)
